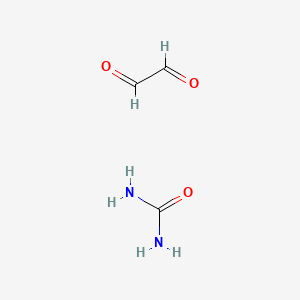
Oxaldehyde;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is the smallest dialdehyde, consisting of two aldehyde groupsIt is a diamide of carbonic acid and plays a significant role in the metabolism of nitrogen-containing compounds by animals .
準備方法
Synthetic Routes and Reaction Conditions:
-
Oxaldehyde (Glyoxal):
Laboratory Methods: Glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid or by the ozonolysis of benzene.
Industrial Production: Commercial glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid.
-
Urea:
Laboratory Methods: Urea can be synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to form urea.
Industrial Production: The industrial production of urea involves the same reaction but on a larger scale, typically using the Bosch-Meiser urea process.
化学反応の分析
Types of Reactions:
Oxidation: Glyoxal can undergo oxidation to form glyoxylic acid and oxalic acid.
Reduction: Glyoxal can be reduced to ethylene glycol.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of glyoxal.
Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of glyoxal.
Condensation: Glyoxal and urea react under acidic conditions to form condensation products.
Major Products:
Oxidation: Glyoxylic acid, oxalic acid.
Reduction: Ethylene glycol.
Condensation: 4,5-dihydroxy-2-imidazolidinone, dimethylol ethylene urea.
科学的研究の応用
Chemistry:
- Glyoxal is used as a chemical intermediate in the production of pharmaceuticals and dyestuffs .
- Urea is used in the synthesis of various organic compounds and as a starting material for the production of plastics and resins .
Biology:
- Glyoxal is used in the study of glycation, which involves the modification of proteins by sugars .
- Urea is used in fertilizers to provide a readily available source of nitrogen for plants .
Medicine:
- Glyoxal is used as a disinfecting agent and biocide .
- Urea is used in dermatological products to treat dry and rough skin .
Industry:
作用機序
Oxaldehyde (Glyoxal):
- Glyoxal exerts its effects through glycation, which involves the modification of proteins by forming advanced glycation end-products (AGEs). This process can affect protein function and is implicated in various diseases .
Urea:
- Urea acts as a humectant, drawing moisture into the skin and helping to maintain skin hydration. It also has keratolytic properties, helping to break down and remove dead skin cells .
類似化合物との比較
Glycolaldehyde: Similar to glyoxal but with only one aldehyde group.
Oxalic Acid: The fully oxidized form of glyoxal.
Formaldehyde: A simpler aldehyde with only one carbon atom.
Uniqueness:
特性
CAS番号 |
53037-34-6 |
|---|---|
分子式 |
C3H6N2O3 |
分子量 |
118.09 g/mol |
IUPAC名 |
oxaldehyde;urea |
InChI |
InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |
InChIキー |
ZQUAGYUZGXDEIA-UHFFFAOYSA-N |
正規SMILES |
C(=O)C=O.C(=O)(N)N |
関連するCAS |
53037-34-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
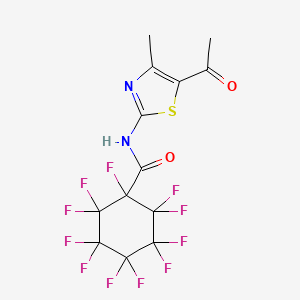
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)
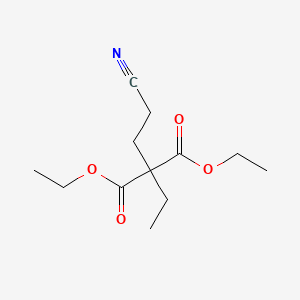
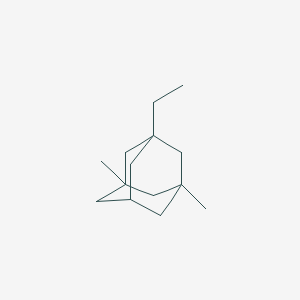
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

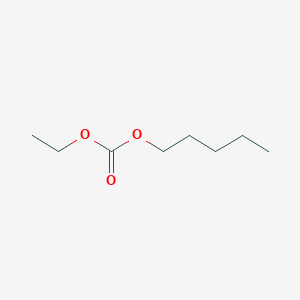
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
